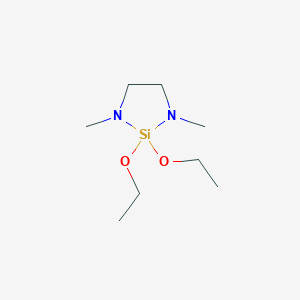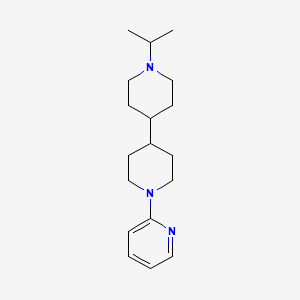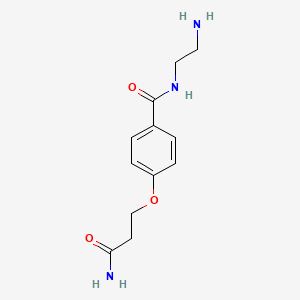
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine is a chemical compound with the molecular formula C8H18N2O2Si It is a member of the diazasilolidine family, characterized by a five-membered ring containing two nitrogen atoms and one silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine typically involves the reaction of diethoxymethylsilane with dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
[ \text{(C2H5O)2SiCH3} + \text{(CH3)2NH} \rightarrow \text{C8H18N2O2Si} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethoxy groups can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions include siloxane derivatives, silane derivatives, and various substituted diazasilolidines.
Applications De Recherche Scientifique
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty polymers and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which 2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen and nitrogen atoms, facilitating the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diethoxy-1-(Trimethylsilyl)-1,2-Azasilolidine: Similar in structure but contains a trimethylsilyl group instead of a dimethyl group.
2,2-Dimethyl-1,3-dioxolane: Contains a dioxolane ring instead of a diazasilolidine ring.
Dimethyl 1,3-Dithiole-2-thione-4,5-dicarboxylate: Contains a dithiole ring and is used in different applications.
Uniqueness
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine is unique due to its specific ring structure and the presence of both ethoxy and dimethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
874751-89-0 |
|---|---|
Formule moléculaire |
C8H20N2O2Si |
Poids moléculaire |
204.34 g/mol |
Nom IUPAC |
2,2-diethoxy-1,3-dimethyl-1,3,2-diazasilolidine |
InChI |
InChI=1S/C8H20N2O2Si/c1-5-11-13(12-6-2)9(3)7-8-10(13)4/h5-8H2,1-4H3 |
Clé InChI |
UOFSTOGYZUCIOC-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si]1(N(CCN1C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)

![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)

![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)

![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)

![4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine](/img/structure/B12614643.png)

![1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one](/img/structure/B12614649.png)
![3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B12614651.png)
